Ethyl 3-(4-oxopiperidin-1-yl)propanoate
Overview
Description
Ethyl 3-(4-oxopiperidin-1-yl)propanoate is a chemical compound with the CAS Number: 174774-90-4 . It has a molecular weight of 199.25 and its IUPAC name is ethyl 3-(4-oxo-1-piperidinyl)propanoate .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture containing the compound, THF (Tetrahydrofuran), and n-hexyllithium in hexane . The mixture is stirred under nitrogen and cooled to -74°C. The reaction mixture turns slightly yellowish. After the addition of a solution of HCl, the reaction warms to -40°C, giving a yellow clear solution .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-2-14-10(13)5-8-11-6-3-9(12)4-7-11/h2-8H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.25 . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications
Polymorphism Characterization : Vogt et al. (2013) conducted a detailed spectroscopic and diffractometric study of polymorphic forms of a similar compound, providing insights into the challenges of analytical and physical characterization of such compounds in pharmaceutical research (Vogt et al., 2013).
Synthesis of Inhibitors : Nazir et al. (2018) described the synthesis of novel compounds using a derivative of Ethyl 3-(4-oxopiperidin-1-yl)propanoate, showcasing its potential in drug discovery, specifically as urease inhibitors (Nazir et al., 2018).
Biodegradation Studies : Steffan et al. (1997) investigated the biodegradation of various compounds, including ethyl tert-butyl ether, by propane-oxidizing bacteria, providing insights into environmental remediation techniques (Steffan et al., 1997).
Chemical Synthesis Research : Peru et al. (2016) and others have demonstrated the use of similar compounds in the synthesis of chiral epoxides and other chemical structures, highlighting its role in advanced chemical synthesis (Peru et al., 2016).
Environmental Impact Analysis : Aranda et al. (2021) conducted a study on the atmospheric degradation of related compounds, which is crucial for understanding their environmental impact and behavior (Aranda et al., 2021).
Molecular Structure and Mechanistic Study : Aboelnaga et al. (2016) explored the molecular structure and mechanism of 1,3-dipolar cycloaddition reactions involving related compounds, contributing to the field of organic chemistry (Aboelnaga et al., 2016).
Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) studied the photoinduced direct oxidative annulation of related compounds, which is significant in the development of new synthetic methods (Zhang et al., 2017).
Safety and Hazards
The safety information for Ethyl 3-(4-oxopiperidin-1-yl)propanoate suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . It is also advised not to spray on an open flame or other ignition source . The compound should be stored away from clothing and combustible materials .
Properties
IUPAC Name |
ethyl 3-(4-oxopiperidin-1-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)5-8-11-6-3-9(12)4-7-11/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGYVYGAHECAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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